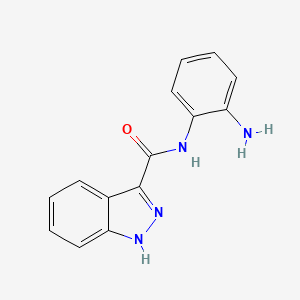
3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one
Übersicht
Beschreibung
3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H26FN3O and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemosensing Applications
One significant application of quinoline derivatives involves the development of chemosensors. For example, a study introduced a chemosensor based on a quinoline framework that demonstrated remarkable selectivity and sensitivity for Zn2+ ions in aqueous solutions and living cells, supported by theoretical calculations. This chemosensor's ability to monitor Zn2+ concentrations could have profound implications for biological and environmental monitoring (Park et al., 2015). Similarly, another research outlined a fluorescent sensor, which combines a quinoline group with a pyridin-2-ylmethanamine, showing excellent selectivity and sensitivity towards Zn2+ over other cations, further distinguishing Zn2+ from Cd2+ through fluorescence enhancement and structural analysis (Li et al., 2014).
Antimicrobial and Mosquito Larvicidal Activities
Quinoline derivatives also exhibit promising antimicrobial and mosquito larvicidal activities. A study synthesized new quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives, showcasing significant antibacterial abilities against various microorganisms (Valluri et al., 2017). Another research developed 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, which demonstrated good antibacterial and antifungal activity, as well as mosquito larvicidal efficacy (Rajanarendar et al., 2010).
Synthesis and Characterization of Complex Molecules
Quinoline compounds are pivotal in synthesizing complex molecules with potential applications in materials science and medicinal chemistry. For instance, a study focused on the synthesis of nickel complexes using N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives, which showed significant catalytic activities for ethylene oligomerization, indicating their potential in industrial applications (Sun et al., 2007). Another research synthesized merocyanine dyes from quinolinium iodide, demonstrating high bactericidal activity against various bacterial strains, suggesting their use in developing new antimicrobial agents (Abdel-Rahman & Khalil, 1978).
Eigenschaften
IUPAC Name |
3-[(2-ethylpiperidin-1-yl)methyl]-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c1-2-21-5-3-4-12-26(21)16-19-13-18-6-7-20(24)14-22(18)27(23(19)28)15-17-8-10-25-11-9-17/h6-11,13-14,21H,2-5,12,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHFUWIKZYYPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC3=C(C=C(C=C3)F)N(C2=O)CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1439313.png)








![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide](/img/structure/B1439328.png)
![5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate](/img/structure/B1439329.png)


![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439336.png)